The synthesis of LL-37 GKE Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of peptides while minimizing side reactions. The process involves:
Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity (>95%) of the final product .
The molecular formula for LL-37 GKE Trifluoroacetate is . Its structure consists of a sequence of amino acids that forms an alpha-helical conformation when interacting with lipid membranes. This helical structure is crucial for its antimicrobial activity as it facilitates membrane penetration and pore formation .
LL-37 GKE Trifluoroacetate undergoes several chemical reactions relevant to its biological activity:
These reactions underscore its potential as a therapeutic agent against infections.
The mechanism by which LL-37 exerts its effects involves several key processes:
The antimicrobial efficacy of LL-37 has been quantified using minimum inhibitory concentration assays, demonstrating effectiveness against various bacterial strains.
LL-37 GKE Trifluoroacetate has numerous scientific uses, including:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1